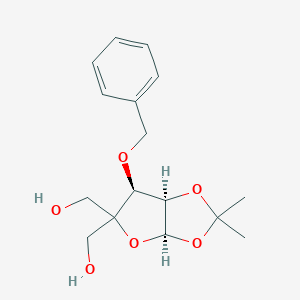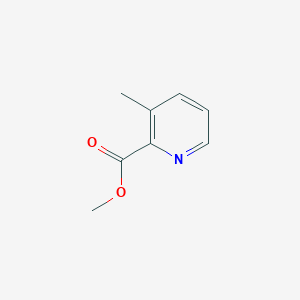
Methyl 3-methylpyridine-2-carboxylate
Vue d'ensemble
Description
Methyl 3-methylpyridine-2-carboxylate (M3MPC) is an organic compound belonging to the family of pyridine-2-carboxylates. It is a colorless liquid with a pungent odor, and is soluble in water and alcohol. M3MPC has been studied for its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential use in the treatment of certain diseases.
Applications De Recherche Scientifique
Synthesis and Derivatives
Methyl 3-methylpyridine-2-carboxylate plays a role in the synthesis of various chemical compounds. Shi Qunfeng and colleagues (2012) explored its use in synthesizing Methyl 4-Fluoro-3-methylpyridine-2-carboxylate through a series of reactions including oxidation, nitration, reduction, and the Balz-Schiemann reaction (Shi Qunfeng et al., 2012). Similarly, a study by Nagashree et al. (2013) discusses the synthesis of methyl-2-aminopyridine-4-carboxylate derivatives and their antimicrobial activity, highlighting the role of this compound in creating bioactive compounds (Nagashree et al., 2013).
Antimicrobial Activity
The antimicrobial properties of compounds derived from this compound are noteworthy. Abu-Youssef et al. (2010) found that silver(I) complexes prepared from this compound showed significant activity against various bacteria and yeasts (Abu-Youssef et al., 2010).
Structural and Physicochemical Studies
Katrusiak et al. (2011) studied the effects of methylation on intermolecular interactions and lipophilicity in a series of methylated pyridazine carboxylic acids, providing insights into the physicochemical properties of such compounds (Katrusiak et al., 2011).
Catalysis and Chemical Reactions
Takács et al. (2007) explored the use of this compound in palladium-catalyzed aminocarbonylation reactions, which are significant in the synthesis of biologically important compounds (Takács et al., 2007). Furthermore, Waddell et al. (2011) examined the hydration products of certain pyridine derivatives, contributing to the understanding of molecular interactions involving these compounds (Waddell et al., 2011).
Electrophoresis and Separation Techniques
Research by Wren (1991) on the electrophoretic separation of methylpyridines, including derivatives of this compound, provides valuable insights into separation techniques in analytical chemistry (Wren, 1991).
Safety and Hazards
“Methyl 3-methylpyridine-2-carboxylate” is classified as harmful by inhalation, in contact with skin, and if swallowed . It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of soap and water if it comes into contact with skin (P302 + P352) .
Mécanisme D'action
Target of Action
The primary target of Methyl 3-methylpyridine-2-carboxylate is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .
Mode of Action
This compound interacts with its target enzyme, leading to a chemical reaction. The enzyme catalyzes the reaction of 3-hydroxy-2-methylpyridine-5-carboxylate with NAD(P)H, H+, and O2 .
Biochemical Pathways
The interaction of this compound with its target enzyme affects the Vitamin B6 metabolism pathway . The enzyme incorporates two atoms of oxygen into the other donor .
Pharmacokinetics
The compound has a molecular weight of 15116 and a density of 1121 g/mL at 25 °C , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The result of the action of this compound is the production of 2-(acetamidomethylene)succinate, NAD+, and NADP+ . This indicates that the compound plays a role in the redox reactions in the body.
Propriétés
IUPAC Name |
methyl 3-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-3-5-9-7(6)8(10)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQFKEITVOTHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483064 | |
| Record name | Methyl 3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59718-84-2 | |
| Record name | Methyl 3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-methylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 3-methylpyridine-2-carboxylate in the synthesis of Methyl 4-fluoro-3-methylpyridine-2-carboxylate?
A1: this compound serves as the starting material in the synthesis of Methyl 4-fluoro-3-methylpyridine-2-carboxylate []. The synthesis involves a multi-step process starting with oxidation, nitration, and reduction of this compound to yield Methyl 4-amino-3-methylpyridine-2-carboxylate. This intermediate is then subjected to a modified Balz-Schiemann reaction to finally obtain Methyl 4-fluoro-3-methylpyridine-2-carboxylate.
Q2: Can you elaborate on the overall yield of the synthesis and its implications?
A2: The research paper indicates an overall yield of approximately 18% for the synthesis of Methyl 4-fluoro-3-methylpyridine-2-carboxylate, based on the initial amount of this compound used []. This yield suggests that the synthesis is relatively inefficient, potentially prompting further research into optimizing reaction conditions or exploring alternative synthetic routes to improve efficiency.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

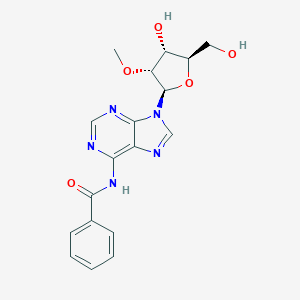
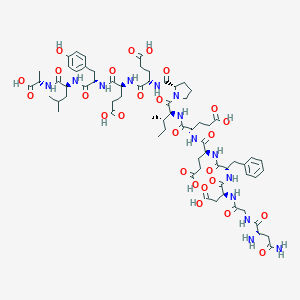
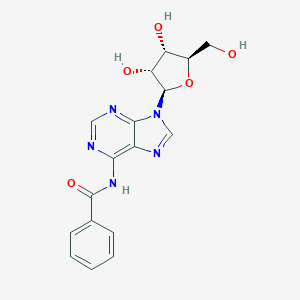
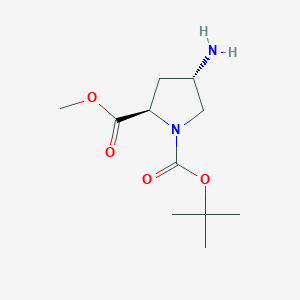



![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)




